2-(3-ヨードプロピル)チオフェン

概要

説明

“2-(3-Iodopropyl)thiophene” is a chemical compound that belongs to the class of thiophenes . Thiophenes are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophenes can be synthesized through various methods, including the Gewald reaction, Paal-Knorr Thiophene Synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

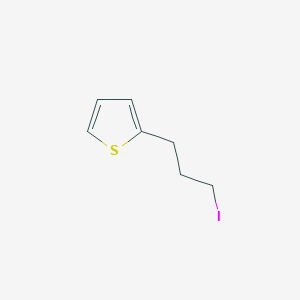

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular weight of “2-(3-Iodopropyl)thiophene” is 252.12 .Chemical Reactions Analysis

Thiophenes undergo various chemical reactions. For example, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(3-Iodopropyl)thiophene” include a molecular weight of 252.12 . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is a liquid at room temperature .科学的研究の応用

有機エレクトロニクスおよび半導体

2-(3-ヨードプロピル)チオフェンを含むチオフェン誘導体は、有機エレクトロニクスにおいて重要な役割を果たしています。これらの化合物は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)の製造に使用されています。 それらのπ共役構造は効率的な電荷輸送を可能にするため、高性能電子デバイスを設計するための貴重な材料となっています .

医薬品化学および創薬

チオフェン系分子は、さまざまな薬理学的特性を示します。例えば:

腐食防止剤

チオフェン誘導体は、腐食防止剤として工業化学で用途が見られます。 金属を腐食から保護する能力は、さまざまな分野で価値があります .

合成化学および複素環合成

チオフェン誘導体は、次のようなさまざまな方法で合成されます。

- Paal–Knorr反応: 1,4-ジカルボニル化合物と五硫化リン(P~4~S~10~)などの硫黄化剤との縮合 .

- ジアゾカップリング: ジアゾニウム塩を介してチオフェン部分を他の複素環に組み込む .

- カルボニル化環化: チオフェン誘導体を合成するためのPdI2/KI触媒法 .

環境用途

チオフェン誘導体は、水や土壌から汚染物質を除去するなど、環境修復に用途が見られる可能性があります。

要約すると、2-(3-ヨードプロピル)チオフェンは、有機エレクトロニクス、創薬、腐食防止など、幅広い用途を持つ汎用性の高い化合物です。その独特の特性は、科学研究とイノベーションを常に刺激しています。

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link Sharkawy, A. A., El-Sayed, W. A., & El-Sayed, M. A. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 1–11. Link Recent Advances in the Synthesis of Thiophene Derivatives by Carbonylative Carbocyclization. Molecules, 19(10), 15687–15702. Link

作用機序

Target of Action

Thiophene-based compounds are known to interact with a variety of biological targets, including enzymes like cyclooxygenase (cox) and lipoxygenase (lox) . These enzymes play crucial roles in inflammatory responses, making them potential targets for anti-inflammatory drugs .

Mode of Action

Thiophene derivatives are known to inhibit the activity of cox and lox enzymes . By inhibiting these enzymes, thiophene-based compounds can potentially disrupt the synthesis of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Biochemical Pathways

, the inhibition of COX and LOX enzymes can impact the arachidonic acid pathway. This pathway is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Therefore, the inhibition of COX and LOX enzymes can potentially reduce inflammation .

Pharmacokinetics

The compound’s molecular weight (25212) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Based on the known effects of thiophene derivatives, it can be hypothesized that 2-(3-iodopropyl)thiophene may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators .

Safety and Hazards

将来の方向性

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for producing these compounds .

生化学分析

Biochemical Properties

Thiophene-based analogs, such as 2-(3-Iodopropyl)thiophene, have been studied for their potential role in biochemical reactions . For instance, some thiophene-based sulfonamides have shown potent inhibitory effects on human erythrocytes carbonic anhydrase I and II isoenzymes . The interaction of 2-(3-Iodopropyl)thiophene with these enzymes could potentially influence various biochemical processes.

Cellular Effects

For instance, they have been found to have anticancer , anti-inflammatory , and antimicrobial properties . These effects suggest that 2-(3-Iodopropyl)thiophene could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiophene-based molecules have been found to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Metabolic Pathways

Thiophene derivatives have been found to interact with various enzymes and cofactors , suggesting that 2-(3-Iodopropyl)thiophene could potentially be involved in various metabolic pathways.

特性

IUPAC Name |

2-(3-iodopropyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IS/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNKVDHVPNGONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2422611.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2422612.png)

![4-[6-[(4-Chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2422614.png)

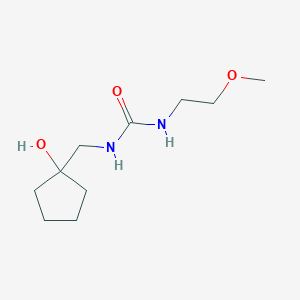

![Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate](/img/structure/B2422616.png)

![N-[(6-Chloro-1H-indol-2-yl)methyl]prop-2-enamide](/img/structure/B2422621.png)

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)

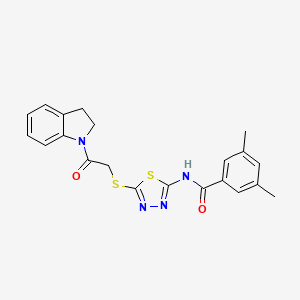

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2422631.png)